methyl 2-[(4-chlorobenzoyl)oxy]benzoate
Description
Methyl 2-[(4-chlorobenzoyl)oxy]benzoate is an aromatic ester featuring a benzoate core substituted at the 2-position with a 4-chlorobenzoyloxy group. This compound is structurally characterized by two ester linkages: one between the methyl group and the benzoic acid moiety, and another between the hydroxyl group of the benzoate and the 4-chlorobenzoyl group. The 4-chloro substituent enhances electron-withdrawing effects, influencing reactivity and stability .
Properties
IUPAC Name |
methyl 2-(4-chlorobenzoyl)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-19-15(18)12-4-2-3-5-13(12)20-14(17)10-6-8-11(16)9-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSLTUDAAFMXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Methyl 4-Chloro-2-(2-Chloroacetamido)benzoate
- Structural Features : Unlike methyl 2-[(4-chlorobenzoyl)oxy]benzoate, this compound replaces the 4-chlorobenzoyloxy group with a 2-chloroacetamido substituent at the 4-position of the benzoate ring.
- Synthesis : Adapted from anthranilic anilide synthetic routes, involving chloroacetylation of methyl 4-chloroanthranilate .
- Applications: Primarily used in astringency marker studies due to its reactivity with phenolic hydroxyl groups. The chloroacetamido group facilitates nucleophilic substitution, enabling conjugation with thiols or amines in analytical probes .
4-{5-Allyl-2-[(4-Chlorobenzoyl)oxy]-3-methoxybenzyl}morpholin-4-ium Chloride
- Structural Features : Shares the 4-chlorobenzoyloxy group but incorporates a morpholinium moiety and allyl group, enhancing polarity and biological activity.
- Antifungal Activity : Demonstrated potent anticandidal activity (MIC ~2 μg/mL), comparable to fluconazole. The morpholinium group likely improves membrane permeability, while the allyl group may disrupt fungal ergosterol biosynthesis .
- Comparison : The additional functional groups in this derivative enhance bioactivity but reduce thermal stability compared to the parent compound .
2-(4-Chlorophenyl)-2-oxoethyl 4-Hydroxybenzoate
- Structural Features : Substitutes the methyl ester with a phenacyl (2-oxoethyl) group and retains a 4-hydroxybenzoate moiety.
- Applications : Used in crystal engineering for photo-removable protecting groups. The phenacyl group enables UV-triggered deprotection, a feature absent in this compound .
- Crystallography : Forms hydrogen-bonded dimers in the solid state, a property exploited in designing photoresponsive materials .
Methyl 2-({Hydroxy[2-(1H-Imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate
- Structural Features : Incorporates a phosphoryloxy group and an imidazole ring, mimicking hydrolase enzyme active sites.
- This makes it a chemical model for studying enzyme mechanisms .
Methyl 2-(4-Chlorobenzoyloxy)-5-Iodobenzoate
- Structural Features : Adds an iodine atom at the 5-position of the benzoate ring, altering electronic properties.
- Reactivity : The iodine substituent enables further functionalization via halogen-exchange reactions, providing a pathway for radioisotope labeling (e.g., in positron emission tomography probes) .
Methyl 4-Chloro-2-Fluorobenzoate
- Structural Features : Replaces the 4-chlorobenzoyloxy group with a 2-fluoro substituent on the benzoate ring.
- Physicochemical Properties : The fluorine atom increases lipophilicity (logP ~2.1) and metabolic stability compared to the parent compound, making it a candidate for agrochemical applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
